molecular formula C3H7NO2 B1674226 Lactamide CAS No. 2043-43-8

Lactamide

Cat. No. B1674226
CAS RN: 2043-43-8
M. Wt: 89.09 g/mol
InChI Key: SXQFCVDSOLSHOQ-UHFFFAOYSA-N
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Description

Lactamide is an amide derived from lactic acid . It is a white crystalline solid with a melting point of 73-76 °C . It is a monocarboxylic acid amide and a secondary alcohol . It is functionally related to a rac-lactic acid .


Synthesis Analysis

Lactamide can be prepared by the catalytic hydration of lactonitrile . A study on highly concentrated lactic acid and the synthesis of lactide from its solution suggests that lactide is more easily produced from high-concentration lactic acid solution . Another study indicates that lactide is a cyclic ester used as an intermediate product in the production of poly (lactic acid) (PLA), the desired monomer for high-molar mass PLA synthesis .


Molecular Structure Analysis

The molecular formula of Lactamide is C3H7NO2 . The IUPAC name is 2-hydroxypropanamide . The InChI is 1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6) .


Physical And Chemical Properties Analysis

Lactamide is a white crystalline solid with a melting point of 73-76 °C . The molecular weight is 89.09 g/mol .

Scientific Research Applications

  • Synthetic Chemistry : Lactams, including lactamide, are crucial in the synthesis of biologically active molecules. They serve as versatile intermediates in organic and medicinal chemistry. Recent applications involve using ring-closing metathesis to form lactams and macrolactams from acyclic diene precursors, which is significant for developing target molecules in chemical literature (Hassan, 2010).

  • Chemoinformatics and Drug Design : Lactams, including lactamide derivatives, are critical in drug design due to their therapeutic applications in treating diseases like cancer, diabetes, and infectious diseases. Chemoinformatic analysis of lactams has identified their main biological targets, frequent scaffolds, and potential for new chemical structure design in less explored spaces (Saldívar-González et al., 2019).

  • Textile Industry : In the textile industry, lactamide and N-methylollactamide have been used to modify conventional resins, such as ethyleneurea-formaldehyde. These modifications significantly improve the physical properties of fabrics, including abrasion resistance, tensile strength, and hand feel, especially in cotton and cotton-polyester blends (Ohlson, 1973).

  • Biotechnology : The development of a transcription factor-based lactam biosensor has been significant for the biological production of lactams, used in manufacturing nylons. This microbial biosensor can sense various lactams in a dose-dependent manner, which is vital for high-throughput metabolic engineering and industrial applications (Zhang et al., 2017).

  • Green Chemistry : Lactamide has been synthesized using a green chemistry approach with chitosan immobilized Rhodococcus pyridinivorans NIT-36 cells. This method is environmentally friendly and efficient, demonstrating the potential for sustainable production of important commodity chemicals like lactamide (Singh et al., 2020).

  • Pharmaceuticals and Healthcare : Lactams, including lactamide, are used in various pharmaceutical applications. For instance, their ability to osmotically open the blood-brain barrier in monkeys without causing neurological deficits has been studied, offering insights into brain pharmacology and the study of barrier function (Rapoport & Thompson, 1973).

Safety And Hazards

When handling Lactamide, avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Lactylation, a newly proposed epigenetic modification, is considered to be crucial for energy metabolism and signaling in brain tissues under both physiological and pathological conditions . The role of lactylation in the brain is a rewarding research area . The current COVID-19 pandemic might be aggravating this scenario in the future .

properties

IUPAC Name

2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQFCVDSOLSHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862816
Record name 2-Hydroxypropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactamide

CAS RN

2043-43-8
Record name Lactamide
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Record name Lactamide
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Record name Lactamide
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Record name Lactamide
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Record name Lactamide
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Record name LACTAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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